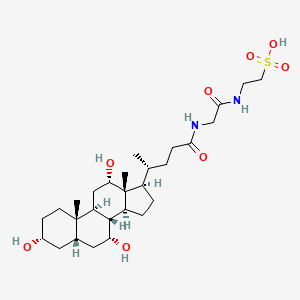
Oxynitidine
Overview
Description
Oxynitidine is an alkaloid that has been identified and isolated from plants like Zanthoxylum nitidum . It is one of the three related alkaloids, along with nitidine and 5,6-dihydronitidine . Oxynitidine is also known as an HBV inhibitor, which can effectively inhibit the DNA replication activity of HBV .
Synthesis Analysis
The synthesis of Oxynitidine involves a Ni-catalyzed annulation reaction, which is the key step to construct the isoquinolinone core structure . The subsequent transformations lead to the target alkaloids . The first targeted alkaloid oxynitidine could be generated through the acid-catalyzed ring-closure/dehydration reaction of compound 3 in 88% yield .Molecular Structure Analysis
Oxynitidine has a molecular formula of C21H17NO5 . It is part of the benzo[c]phenanthridine alkaloids, which are important isoquinoline-type alkaloids . Over eighty alkaloids with this core structure have been identified and isolated from various plants .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Oxynitidine include a Ni-catalyzed annulation reaction, which is the key step to construct the isoquinolinone core structure . The subsequent transformations lead to the target alkaloids .Physical And Chemical Properties Analysis
Oxynitidine has a molecular weight of 363.36 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Synthesis Techniques Oxynitidine, along with oxysanguinarine, has been synthesized through an efficient method involving toluamide–benzonitrile cycloaddition. This process, originating from easily available starting materials, provides a practical approach for preparing fully aromatized benzo[c]phenanthridine compounds, highlighting oxynitidine's significance in synthetic chemistry (Le, Gang, & Cho, 2004).
Antitumor Properties Oxynitidine has demonstrated antitumor activities. It was isolated from Fagara macrophylla and shown to be equipotent in P-388 mouse leukemia, indicating its potential as an antitumor agent (Wall, Wani, & Taylor, 1987). Additionally, oxynitidine showed significant Synthetic Lethal (SL) activity against various BRCA1-deficient cancer cell lines, even at nanomolar concentrations, suggesting its efficacy in targeted cancer therapies (García et al., 2020).
Cytotoxic and Anti-Platelet Aggregation Activities A study on Melicope semecarpifolia identified oxynitidine as a component exhibiting cytotoxic properties in certain cell lines, as well as anti-platelet aggregation activities. This adds a new dimension to oxynitidine’s potential medical applications (Chou et al., 2005).
DNA Damage and Repair Mechanisms Oxynitidine has been identified as a novel scaffold for the development of inhibitors targeting DNA topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1). Its derivatives demonstrate potential as antitumor agents by inducing cellular DNA damage and cancer cell apoptosis, indicating its role in DNA repair mechanisms (Zhang et al., 2018).
Chemotaxonomic Significance The isolation of oxynitidine from Melicope genus plants has chemotaxonomic implications, indicating the presence of benzo[c]phenanthridine in this genus. This discovery contributes to the broader understanding of plant chemistry and taxonomy (Chou et al., 2005).
Mechanism of Action
properties
IUPAC Name |
2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-20-12(5-4-11-6-18-19(7-13(11)20)27-10-26-18)14-8-16(24-2)17(25-3)9-15(14)21(22)23/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBYUSEIMYSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203275 | |
| Record name | Oxynitidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
548-31-2 | |
| Record name | Oxynitidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxynitidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXYNITIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxynitidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYNITIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH82UJD2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1205108.png)








![(2S,4S,4aS,6R,8aR)-4-[4-(1,1-Dimethyl-heptyl)-2-hydroxy-phenyl]-6-hydroxymethyl-decahydro-naphthalen-2-ol](/img/structure/B1205123.png)


